

# Application Notes and Protocols for NanoBRET™ Assay with Pomalidomide-Based PROTACs

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

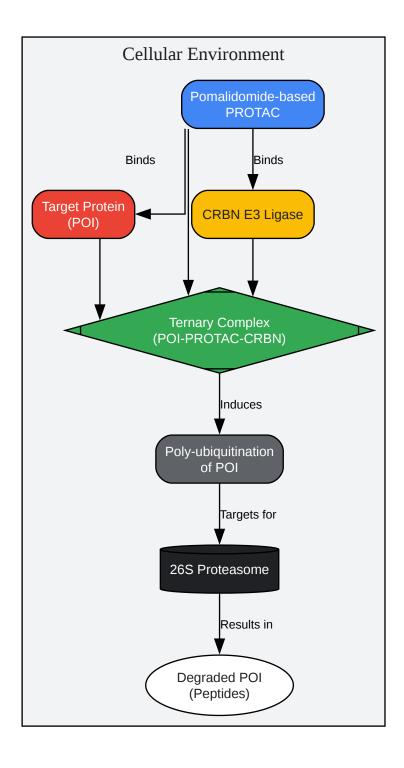
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] Pomalidomide-based PROTACs are a significant subgroup of these molecules, incorporating a pomalidomide moiety to engage Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2][3] The PROTAC then brings a specific protein of interest (POI) into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[4]

The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical initial step for successful protein degradation.[5][6] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology offers a powerful live-cell method to quantitatively assess both the engagement of the PROTAC with its targets and the formation of this crucial ternary complex.[1][4] This application note provides detailed protocols for utilizing the NanoBRET™ assay to characterize pomalidomide-based PROTACs.

# Mechanism of Action of Pomalidomide-Based PROTACs



Pomalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a pomalidomide-derived ligand that binds to CRBN.[3] The formation of the ternary complex (POI-PROTAC-CRBN) is the cornerstone of their mechanism.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]





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Pomalidomide-based PROTAC Mechanism of Action.

# **Quantitative Data Summary**

The efficacy of pomalidomide-based PROTACs can be quantified by several parameters. The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved.[3] The IC50 value in a NanoBRET™ assay indicates the concentration of a compound that displaces 50% of a fluorescent tracer, signifying target engagement.[7]

Table 1: Efficacy of Pomalidomide-Based PROTACs Against Various Targets

PROTAC	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Reference
GP262	ρ110α	MDA-MB-231	227.4	71.3	[8]
GP262	р110у	MDA-MB-231	42.23	88.6	[8]
GP262	mTOR	MDA-MB-231	45.4	74.9	[8]
GP262	РІЗКу	THP-1	88.4	>70	[8]

Table 2: CRBN Binding Affinities of Immunomodulatory Drugs (IMiDs)

Compound	Assay Type	IC50 (nM)	Reference
Pomalidomide	Fluorescence Polarization	153.9	[9]
Lenalidomide	Fluorescence Polarization	268.6	[9]
Thalidomide	Fluorescence Polarization	347.2	[9]

# **Experimental Protocols**



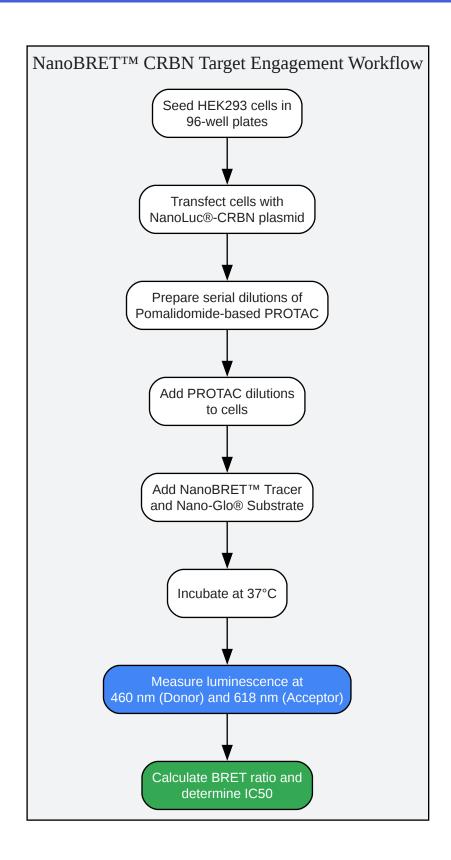
# NanoBRET™ CRBN Target Engagement Assay

This assay measures the ability of a pomalidomide-based PROTAC to bind to CRBN within living cells. It relies on the competitive displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein.[7]

#### Materials:

- HEK293 cells
- Opti-MEM™ I Reduced Serum Medium
- Plasmid DNA for NanoLuc®-CRBN fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- · White, 96-well assay plates
- Pomalidomide-based PROTAC
- NanoBRET™ CRBN Tracer
- Nano-Glo® Substrate
- Luminometer capable of measuring dual-filtered luminescence (460 nm and 618 nm)[7]





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NanoBRET™ CRBN Target Engagement Workflow.



#### Protocol:

- Cell Seeding: The day before transfection, seed HEK293 cells in a white, 96-well plate at a density of 2 x 10<sup>4</sup> cells per well in 100 μL of culture medium.[7]
- Transfection: On the day of the experiment, transfect the cells with the NanoLuc®-CRBN fusion plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 4-6 hours post-transfection.[7]
- PROTAC Treatment: Prepare a serial dilution of the pomalidomide-based PROTAC in Opti-MEM™. Add the PROTAC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[7]
- Tracer and Substrate Addition: Prepare a working solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™. Add this solution to each well.[7]
- Incubation and Measurement: Incubate the plate for 2 hours at 37°C. Measure luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a luminometer.[7]
- Data Analysis: Calculate the BRET ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm). Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

# **NanoBRET™ Ternary Complex Formation Assay**

This assay directly measures the formation of the POI-PROTAC-CRBN ternary complex in live cells.[5][6] The target protein is fused to NanoLuc® luciferase (the donor), and CRBN is fused to HaloTag® labeled with a fluorescent ligand (the acceptor).[1]

#### Materials:

- HEK293 cells
- Plasmids: NanoLuc®-POI fusion and HaloTag®-CRBN fusion
- Transfection reagent
- White, 96-well assay plates

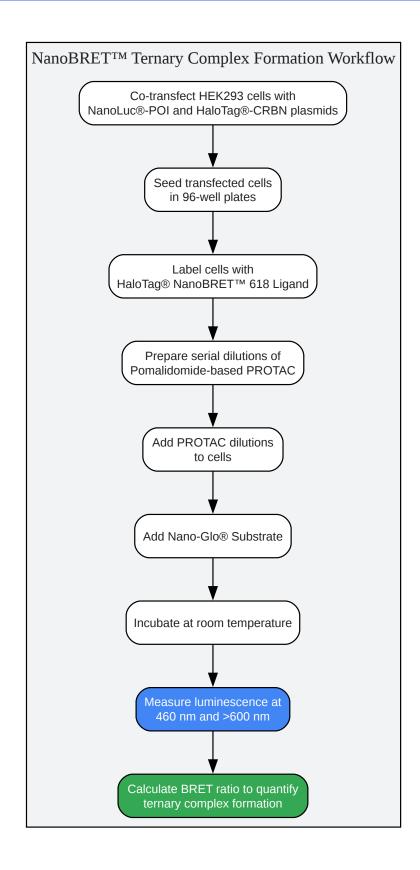






- Pomalidomide-based PROTAC
- HaloTag® NanoBRET $^{\text{TM}}$  618 Ligand
- Nano-Glo® Substrate
- Luminometer with 460 nm and >600 nm filters





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 ${\bf NanoBRET^{TM}\ Ternary\ Complex\ Formation\ Workflow}.$ 



#### Protocol:

- Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-CRBN fusion.
- Cell Seeding: Plate the transfected cells in a white, 96-well plate.
- Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
- PROTAC Treatment: Add serial dilutions of the pomalidomide-based PROTAC to the wells.
- Substrate Addition: Add the Nano-Glo® Substrate to all wells.
- Incubation: Incubate the plate at room temperature for a specified period.
- Measurement: Measure the donor emission at 460 nm and the acceptor emission at >600 nm using a luminometer.
- Data Analysis: Calculate the NanoBRET™ ratio. An increase in the BRET ratio with increasing PROTAC concentration indicates the formation of the ternary complex.

## Conclusion

The NanoBRET™ assays provide a robust and quantitative platform for the characterization of pomalidomide-based PROTACs in a physiologically relevant cellular context. By enabling the direct measurement of CRBN engagement and ternary complex formation, these assays are invaluable tools for the discovery and optimization of novel protein degraders. The detailed protocols and data presentation guidelines provided in this application note will aid researchers in effectively applying this technology to advance their drug development programs.

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